N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide
Description
N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound that features a benzofuran ring and a pyrimidine moiety. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-14(13-4-2-3-5-15(13)21-11)9-19-16(20)6-12-7-17-10-18-8-12/h2-5,7-8,10H,6,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLJSAHTWURFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CNC(=O)CC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide typically involves the formation of the benzofuran ring followed by the attachment of the pyrimidine moiety. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrimidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine moiety, leading to the formation of dihydropyrimidine derivatives.
Substitution: Both the benzofuran and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents and nucleophiles like sodium azide (NaN3) and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzofuran and pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can intercalate with DNA, while the pyrimidine moiety can inhibit enzyme activity by binding to the active site. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytarabine, which are used as anticancer agents.
Uniqueness
N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide is unique due to its combined benzofuran and pyrimidine structure, which allows it to exhibit a broad range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and pharmaceutical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
